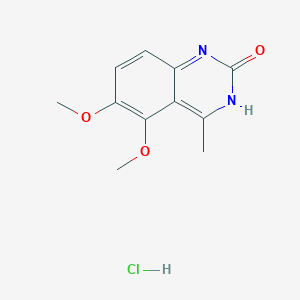
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is a chemical compound that belongs to the family of phenothiazine compounds. This compound has gained significant attention in scientific research due to its diverse biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is not fully understood. However, it is believed to exert its effects by blocking the dopamine receptors in the brain. This results in a decrease in the activity of the dopaminergic pathways, which are responsible for the symptoms of psychosis.
Efectos Bioquímicos Y Fisiológicos
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Direcciones Futuras
There are a number of future directions for research on Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-. One potential area of research is the development of new therapeutic applications for this compound. It may also be useful to study the mechanism of action of this compound in more detail, in order to gain a better understanding of its effects on the brain. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- can be synthesized by the reaction of 4-propyl-1-piperazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone. This reaction takes place in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. It has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and anxiety disorders.
Propiedades
Número CAS |
103908-05-0 |
|---|---|
Nombre del producto |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Fórmula molecular |
C22H29N3S |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
10-[2-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-3-12-23-13-15-24(16-14-23)18(2)17-25-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)25/h4-11,18H,3,12-17H2,1-2H3 |
Clave InChI |
UISWXTHNOGRXPK-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Sinónimos |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



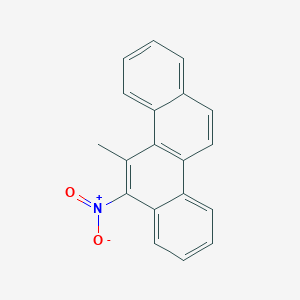
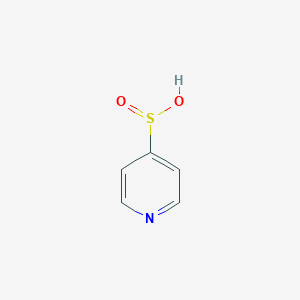
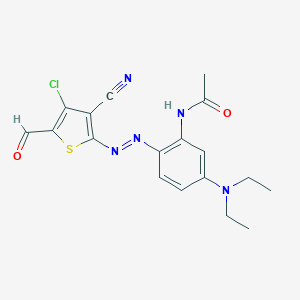
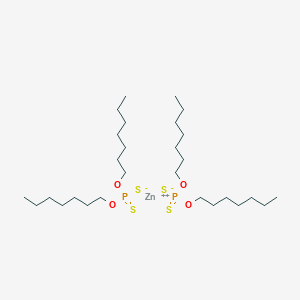
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
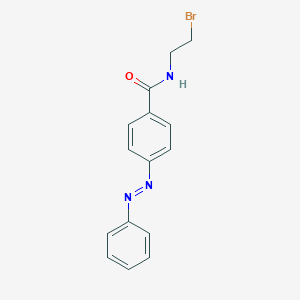
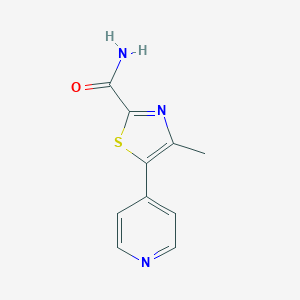
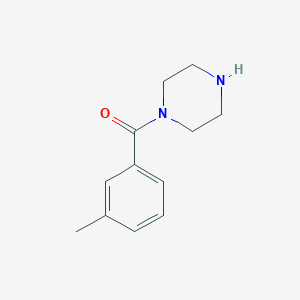
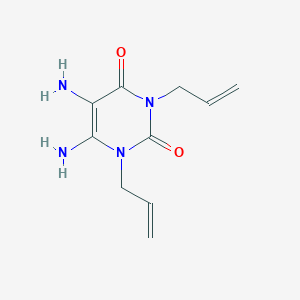

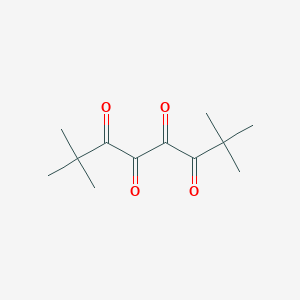
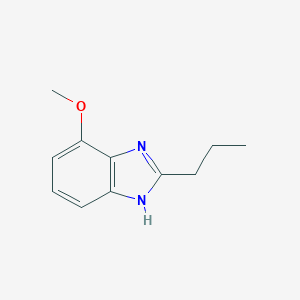
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
